

MOF-808: A Comprehensive Technical Guide to its Applications

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Compound of Interest

Compound Name: M-808

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Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Among the vast family of MOFs, MOF-808 has emerged as a particularly promising platform for a wide range of applications due to its exceptional stability, high porosity, and the presence of tunable active sites. This zirconium-based MOF, built from $\text{Zr}_6\text{O}_4(\text{OH})_4$ clusters and benzene-1,3,5-tricarboxylic acid (BTC) linkers, possesses a unique structure with both tetrahedral and octahedral cages, offering a versatile environment for guest molecules. Its inherent hydrolytic and thermal stability makes it a robust candidate for applications under various conditions. This technical guide provides an in-depth overview of the current and emerging applications of MOF-808, with a focus on quantitative performance data and detailed experimental protocols.

Core Properties of MOF-808

The utility of MOF-808 in diverse applications stems from its key physicochemical properties. While slight variations exist depending on the synthesis method, typical properties are summarized below.

Property	Value	References
BET Surface Area	1610 - 3085 m ² /g	[1][2]
Pore Volume	~0.911 cm ³ /g	[3]
Average Pore Size	~1.5 nm	[3]
Thermal Stability	Up to 400 °C	

Applications of MOF-808

The unique structural and chemical characteristics of MOF-808 have led to its exploration in numerous fields, including adsorption, catalysis, drug delivery, and sensing.

Adsorption

MOF-808's high surface area and tunable pore environment make it an excellent adsorbent for a variety of environmental pollutants.

MOF-808 has demonstrated remarkable efficacy in removing a range of contaminants from aqueous solutions.

- **Per- and Polyfluoroalkyl Substances (PFAS):** The electrostatic interaction between the cationic zirconium clusters of MOF-808 and anionic PFAS molecules, such as perfluorooctane sulfonate (PFOS), is a key mechanism for their removal.[1] MOF-808 exhibits rapid adsorption of PFOS, reaching equilibrium within 30 minutes.[1]
- **Heavy Metals:** MOF-808 and its composites have been successfully employed for the removal of toxic heavy metals like mercury (Hg(II)), lead (Pb(II)), cadmium (Cd(II)), and chromium (VI).[4][5][6] The adsorption mechanism often involves the interaction of metal ions with the hydroxyl groups and free carboxyl groups on the MOF-808 surface.[4][6] Magnetic composites of MOF-808 have been developed to facilitate easy separation of the adsorbent from water after treatment.[4][6]
- **Arsenic:** Lanthanum-doped MOF-808 (La@MOF-808) has shown significantly enhanced adsorption capacity for both total arsenic and arsenite (As(III)).[7] The primary adsorption mechanism involves electrostatic interactions and the role of hydroxyl groups.[7]

- Organic Dyes: Defect-engineered MOF-808 has shown improved performance in the removal of both anionic and cationic organic dyes from water.[5] The introduction of defects increases the number of acidic centers, enhancing the adsorption of anionic dyes.[5]

Contaminant	Adsorbent	Maximum Adsorption Capacity (mg/g)	pH	Reference
Perfluorooctane sulfonate (PFOS)	MOF-808	939	4.1 - 5.4	[1]
Total Arsenic	La@MOF-808	307.7	2.0 - 7.0	[7]
Arsenite (As(III))	La@MOF-808	325.7	2.0 - 7.0	[7]
Mercury (Hg(II))	Magnetic MOF-808	303	6	[4]
Chromium (VI)	MOF-808/chitosan	320	5	[8]

MOF-808 and its derivatives are promising materials for carbon capture, utilization, and storage (CCUS) technologies due to their high specific surface area and well-defined pore structure.[9][10]

- CO₂ Capture: MOF-808 can be functionalized with amine groups to enhance its CO₂ adsorption capacity and selectivity, particularly at low pressures.[11][12] Tetraethylenepentamine (TEPA) functionalized MOF-808 has shown a 7-fold increase in CO₂ selectivity compared to the pristine MOF.[11]
- Mixed-Matrix Membranes (MMMs): MOF-808 has been incorporated into polymer matrices to create MMMs for gas separation.[13][14] Post-synthetic functionalization of MOF-808 can significantly improve the CO₂ permeability and CO₂/N₂ separation factor of these membranes.[13]

Gas Mixture	MOF-808 based material	Performance Metric	Value	Reference
CO ₂ /N ₂	Amine-functionalized MOF-808	IAST Selectivity	256	[11]
CO ₂ /CH ₄	MOF-TFA (30 wt%) in MMM	CO ₂ /CH ₄ separation factor increase	100%	[15]
CO ₂ /CH ₄	MOF-TFA (30 wt%) in MMM	CO ₂ permeability increase	350%	[15]

Catalysis

The zirconium clusters in MOF-808 can act as active catalytic sites, and the framework can serve as a robust support for catalytically active species.

- **Peroxidase-Like Activity:** MOF-808 exhibits intrinsic peroxidase-like activity, catalyzing the oxidation of substrates like 3,3',5,5'-tetramethylbenzidine (TMB) in the presence of H₂O₂. [16] [17] This activity is attributed to the Zr-OH(OH₂) groups on the zirconium clusters. [16][17]
- **CO₂ Hydrogenation:** Copper-zinc bimetallic catalysts supported on MOF-808 have been investigated for the hydrogenation of CO₂ to methanol. [3] The high surface area of MOF-808 enhances the dispersion of the metal nanoparticles. [3]
- **Acetalization Reactions:** Defective MOF-808, synthesized via a solvent-free approach, has shown exceptional activity in the acetalization of benzaldehyde, with a turnover frequency (TOF) of 3451 h⁻¹. [18]
- **Oxidative Desulfurization (ODS):** MOF-808(Zr)-F has demonstrated superior performance in the removal of sulfur from model fuel. [18][19]
- **Transfer Hydrogenation:** Copper-loaded MOF-808 has been used as a catalyst for the transfer hydrogenation of 5-hydroxymethylfurfural (HMF) to 2,5-furandimethanol. [20]

Catalytic Reaction	Catalyst	Key Performance Metric	Value	Reference
Acetalization of benzaldehyde	Defective MOF-808(Zr)-F	TOF (h^{-1})	3451	[18]
Oxidative Desulfurization (DBT)	MOF-808(Zr)-F	Sulfur Removal	99.8% in 20 min	[19]
HMF to BHMF	3 wt%-Cu/MOF-808	BHMF Yield	71%	[20]

Drug Delivery

The high porosity and biocompatibility of MOF-808 make it a promising candidate for drug delivery systems (DDS).[21][22]

- **Dual Drug Delivery:** MOF-808 nanoparticles have been utilized for the co-delivery of chemotherapeutic agents like floxuridine (FUDR) and carboplatin (CARB) to cancer cells, demonstrating a synergistic therapeutic effect.[21][22]
- **Targeted Delivery:** The surface of MOF-808 can be functionalized with targeting ligands, such as glycopolymers, to enhance selective uptake by cancer cells.[21][22]
- **Controlled Release:** MOF-808 can be impregnated with drugs like Tamoxifen Citrate (TMC) for controlled release.[23][24] The release can be triggered by changes in pH.[21]

Drug(s)	MOF-808 System	Loading Efficiency (%)	Release Profile	Reference
Tamoxifen Citrate (TMC)	MOF-808	55.25	73.5% release in 36h	[23]
Tamoxifen Citrate (TMC)	AgNPs@MOF-808	44.94	77.1% release in 36h	[23]
Floxuridine (FUDR) & Carboplatin (CARB)	Glycopolymer-functionalized MOF-808	-	Enhanced cytotoxicity	[21][22]

Sensing

The unique properties of MOF-808 allow for its use in the development of sensitive and selective chemical sensors.

- **Colorimetric Sensing:** The peroxidase-like activity of MOF-808 can be harnessed for the colorimetric detection of hydrogen peroxide (H_2O_2), ascorbic acid (AA), and glucose.[16][17]
- **Fluorescent Sensing:** MOF-808 can be modified with fluorescent molecules, such as Rhodamine B, to create probes for the detection of dopamine and Fe^{3+} ions with low detection limits.[25] Europium-functionalized MOF-808 has been used for the sensitive detection of various organic dyes.[15]
- **Gas Sensing:** Copper-modified MOF-808 has been developed as a colorimetric sensor for the reversible detection of gaseous hydrogen sulfide (H_2S).[8] It has also been shown to be an effective optical sensor for nitrogen dioxide (NO_2) at very low concentrations.

Analyte	MOF-808 based Sensor	Detection Limit	Linear Range	Reference
Hydrogen Peroxide (H ₂ O ₂)	MOF-808	4.5 µM	10 µM - 15 mM	[16] [17]
Ascorbic Acid (AA)	MOF-808	15 µM	30 - 1030 µM	[16] [17]
Glucose	MOF-808	5.7 µM	5.7 - 1700 µM	[16] [17]
Dopamine	RhB@MOF-808	60.25 nM	-	
Fe ³⁺	RhB@MOF-808	48.34 nM	-	
Nitrogen Dioxide (NO ₂)	Cu-MOF-808	16 ppb	-	

Experimental Protocols

This section provides detailed methodologies for the synthesis of MOF-808 and its application in key areas.

Synthesis of MOF-808

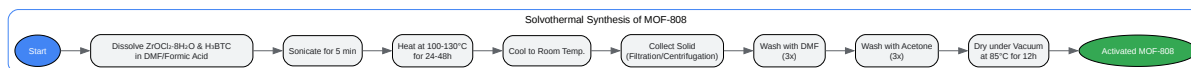
This is the most common method for producing crystalline MOF-808.

Materials:

- Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
- 1,3,5-Benzenetricarboxylic acid (H₃BTC)
- N,N-Dimethylformamide (DMF)
- Formic acid

Procedure:

- Dissolve $\text{ZrOCl}_2 \cdot 8\text{H}_2\text{O}$ (e.g., 0.970 g, 3.01 mmol) and H_3BTC (e.g., 0.210 g, 1.00 mmol) in a mixture of DMF (e.g., 30 mL) and formic acid (e.g., 30 mL) in a screw-top jar with a PTFE-lined lid.[7]
- Sonicate the mixture for approximately 5 minutes to ensure complete dissolution.
- Heat the sealed jar in an isothermal oven at 100-130 °C for 24-48 hours.[7]
- After cooling to room temperature, a white precipitate of MOF-808 will have formed.
- Collect the solid product by filtration or centrifugation.
- Wash the as-synthesized MOF-808 thoroughly with fresh DMF (e.g., 3 x 30 mL) and then with acetone (e.g., 3 x 30 mL) over a period of 3 days to remove unreacted precursors and solvent molecules from the pores.[7]
- Dry the washed product in a vacuum oven at a moderate temperature (e.g., 85 °C) for 12 hours to obtain the activated MOF-808.[7]



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Caption: Solvothermal synthesis workflow for MOF-808.

This method offers a significantly faster route to MOF-808 synthesis.

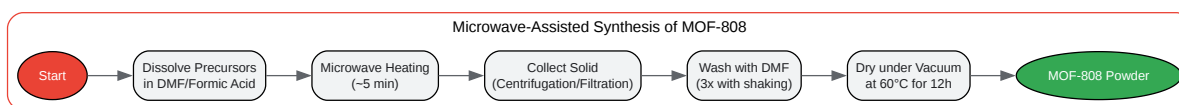
Materials:

- Zirconium(IV) oxychloride octahydrate ($\text{ZrOCl}_2 \cdot 8\text{H}_2\text{O}$)
- 1,3,5-Benzenetricarboxylic acid (H_3BTC)

- N,N-Dimethylformamide (DMF)
- Formic acid

Procedure:

- Dissolve H₃BTC (e.g., 0.210 g) and ZrOCl₂·8H₂O (e.g., 0.967 g) in a 1:1 mixture of DMF and formic acid in a microwave-safe reaction flask.[1]
- Place the flask in a microwave oven and heat for approximately 5 minutes.[1]
- After cooling, collect the white powder by centrifugation and filtration.
- Wash the product with DMF three times, with shaking for 10-15 minutes during each wash.
- Dry the final product in a vacuum oven at 60 °C for about 12 hours.[1]



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Caption: Microwave-assisted synthesis workflow for MOF-808.

Adsorption Experiments

This protocol can be adapted for various heavy metal ions.

Materials:

- Activated MOF-808 (or its composite)
- Stock solution of the target heavy metal ion (e.g., K₂Cr₂O₇ for Cr(VI))
- Deionized water

- pH meter
- Shaker or stirrer
- Centrifuge
- Analytical instrument for metal ion concentration measurement (e.g., UV-Vis spectrophotometer, ICP-OES)

Procedure:

- Prepare a series of standard solutions of the heavy metal ion of known concentrations.
- In a typical experiment, add a specific amount of activated MOF-808 (e.g., 10 mg) to a fixed volume of the heavy metal solution with a known initial concentration (e.g., 15 mL of 500 ppm $K_2Cr_2O_7$).^[6]
- Adjust the pH of the solution to the desired value using dilute HCl or NaOH.
- Agitate the mixture at a constant speed (e.g., 1000 rpm) at room temperature for a predetermined time to reach equilibrium (e.g., 120 minutes).^[6]
- Separate the solid adsorbent from the solution by centrifugation (e.g., 3000 rpm for 30 minutes).^[6]
- Measure the final concentration of the heavy metal ion in the supernatant using the appropriate analytical technique.
- Calculate the adsorption capacity (Q_e) using the formula: $Q_e = (C_0 - C_e) * V / m$, where C_0 is the initial concentration, C_e is the equilibrium concentration, V is the volume of the solution, and m is the mass of the adsorbent.

Catalysis Experiments

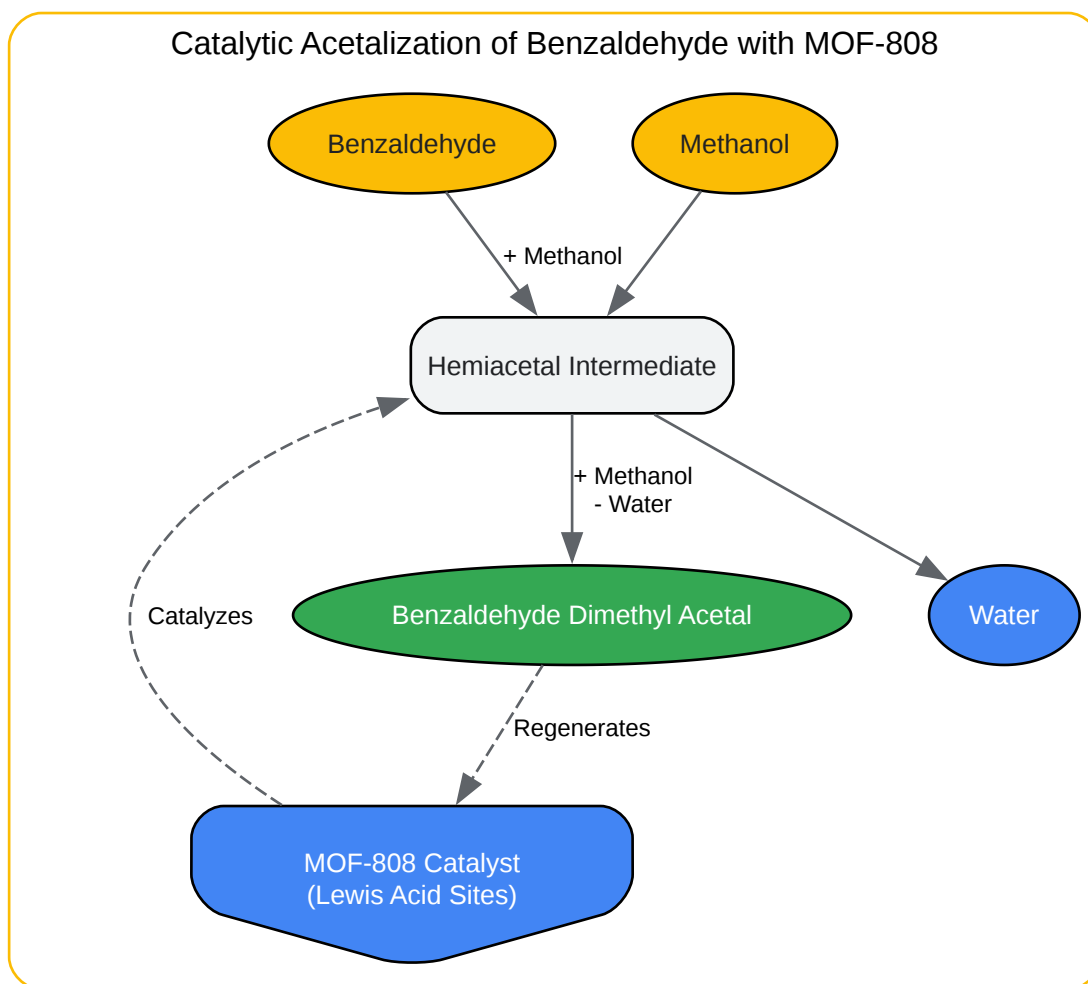
Materials:

- Activated MOF-808 catalyst

- Benzaldehyde
- Methanol
- Internal standard (e.g., naphthalene)
- Gas chromatograph (GC)

Procedure:

- Activate the MOF-808 catalyst under vacuum at an elevated temperature.
- In a septum-sealed glass reactor, charge methanol (e.g., 10 mL), naphthalene (e.g., 35 mg), benzaldehyde (e.g., 330 μ L), and the activated catalyst (e.g., 13 mg).[2]
- Stir the mixture at a constant speed (e.g., 500 rpm) at room temperature.[16]
- Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC.
- Calculate the conversion of benzaldehyde based on the disappearance of its peak area relative to the internal standard.



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Caption: Proposed mechanism for MOF-808 catalyzed acetalization.

Drug Delivery Experiments

Materials:

- Activated MOF-808
- Drug to be loaded (e.g., Tamoxifen Citrate)
- Solvent capable of dissolving the drug (e.g., ethanol)
- Shaker

- Centrifuge
- UV-Vis spectrophotometer

Procedure:

- Prepare a stock solution of the drug in a suitable solvent at a known concentration (e.g., 1000 ppm TMC in ethanol).[\[17\]](#)
- Immerse a specific amount of activated MOF-808 (e.g., 2.5 mg/mL) in the drug solution.[\[17\]](#)
- Agitate the mixture for an extended period (e.g., 72 hours) to allow for maximum drug loading.[\[17\]](#)
- Separate the drug-loaded MOF-808 from the solution by centrifugation.
- Measure the concentration of the drug remaining in the supernatant using a UV-Vis spectrophotometer.
- Calculate the drug loading efficiency by determining the amount of drug adsorbed by the MOF.

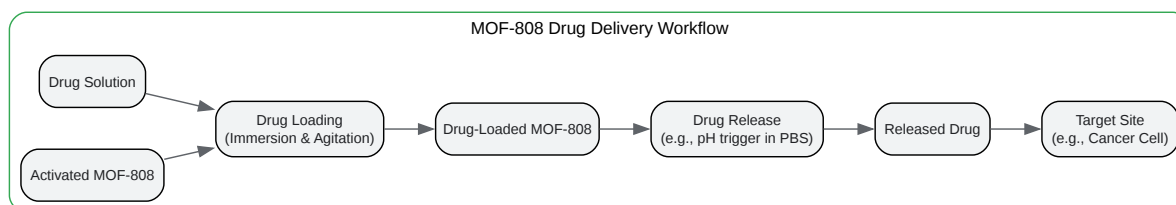
Materials:

- Drug-loaded MOF-808
- Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.0)
- Dialysis membrane
- Shaker at 37 °C
- UV-Vis spectrophotometer

Procedure:

- Disperse a known amount of drug-loaded MOF-808 in a specific volume of PBS inside a dialysis bag.

- Place the dialysis bag in a larger volume of PBS at the desired pH and 37 °C with constant stirring.
- At regular time intervals, withdraw a small aliquot of the external PBS solution and replace it with an equal volume of fresh PBS to maintain sink conditions.
- Measure the concentration of the released drug in the withdrawn aliquots using a UV-Vis spectrophotometer.
- Plot the cumulative percentage of drug released as a function of time.



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Caption: General workflow for drug delivery using MOF-808.

Conclusion and Future Outlook

MOF-808 has unequivocally established itself as a versatile and high-performing material with significant potential across a spectrum of applications. Its robust nature, coupled with the tunability of its structure and properties, makes it an attractive platform for addressing challenges in environmental remediation, catalysis, and medicine. Future research is likely to focus on the development of more complex MOF-808 composites and hierarchical structures to further enhance their performance. The transition from laboratory-scale synthesis to large-scale, cost-effective production will be crucial for the real-world implementation of MOF-808 based technologies. Furthermore, a deeper understanding of the structure-property relationships through advanced characterization and computational modeling will pave the way

for the rational design of next-generation MOF-808 materials tailored for specific, high-impact applications.

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